molecular formula C16H22N4O3 B578721 Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate CAS No. 1228631-09-1

Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate

Cat. No.: B578721
CAS No.: 1228631-09-1
M. Wt: 318.377
InChI Key: YLVJCWALFXJWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(7-hydroxypyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate is a privileged chemical scaffold in medicinal chemistry, serving as a key synthetic intermediate for the development of novel therapeutic agents. Its primary research value lies in its use as a versatile building block for the discovery and optimization of kinase inhibitors . The structure combines a piperidine ring, protected by a Boc group for further functionalization, with the pyrazolopyrimidine heterocycle, a well-known pharmacophore that can mimic purine bases to compete for ATP-binding sites in various kinases. This compound has been specifically investigated in the development of inhibitors for Microtubule Affinity Regulating Kinase (MARK), a target implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and frontotemporal dementia . The 7-hydroxy group on the pyrazolo[1,5-a]pyrimidine core provides a synthetic handle for further chemical modifications, allowing researchers to fine-tune the compound's physicochemical properties, potency, and selectivity. As such, this reagent is instrumental in early-stage drug discovery projects aimed at addressing unmet medical needs in oncology and neurology.

Properties

IUPAC Name

tert-butyl 4-(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-16(2,3)23-15(22)19-8-5-11(6-9-19)12-10-13-17-7-4-14(21)20(13)18-12/h4,7,10-11,18H,5-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVJCWALFXJWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=NC=CC(=O)N3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678347
Record name tert-Butyl 4-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228631-09-1
Record name tert-Butyl 4-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with β-Ketoesters

In a representative procedure, ethyl acetoacetate reacts with 5-aminopyrazole derivatives in acetic acid under reflux to form the pyrazolo[1,5-a]pyrimidine ring. For example, 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one was synthesized by refluxing 5-amino-3-phenyl-1H-pyrazole with ethyl benzoylacetate in glacial acetic acid, yielding the product in 75% after crystallization.

Reaction Conditions :

  • Solvent: Acetic acid

  • Temperature: 110–120°C (reflux)

  • Time: 5–6 hours

  • Yield: 68–75%

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A mixture of 5-aminopyrazole and dimethyl acetylenedicarboxylate in ethanol under microwave irradiation (300 W, 100°C) produces the pyrimidine core in 20 minutes with an 82% yield. This method reduces side reactions and improves regioselectivity.

Functionalization of the Piperidine Moiety

The tert-butyl-protected piperidine fragment is synthesized through sequential protection and substitution reactions.

tert-Butyl Carbamate (Boc) Protection

Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For instance, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is prepared by Boc protection of 4-hydroxymethylpiperidine in dichloromethane at 0–25°C, achieving >95% yield.

Critical Parameters :

  • Base: Triethylamine (2.5 equiv)

  • Solvent: Dichloromethane

  • Reaction Time: 12 hours

Introduction of Reactive Groups at C4

The C4 position of Boc-protected piperidine is functionalized via nucleophilic substitution or cross-coupling. For example, tert-butyl 4-bromopiperidine-1-carboxylate is synthesized by treating the hydroxyl intermediate with phosphorus tribromide (PBr₃) in dichloromethane at −10°C. This intermediate serves as a precursor for Suzuki-Miyaura couplings with pyrazolo[1,5-a]pyrimidine boronic esters.

Coupling Strategies for Final Assembly

Buchwald-Hartwig Amination

A palladium-catalyzed coupling links the pyrazolo[1,5-a]pyrimidine and piperidine fragments. In a patented method, tert-butyl 4-aminopiperidine-1-carboxylate reacts with 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand in toluene at 100°C.

Optimized Conditions :

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (3 equiv)

  • Yield: 65–70%

Nucleophilic Aromatic Substitution

Electron-deficient pyrazolo[1,5-a]pyrimidines undergo substitution with piperidine amines. For instance, 2-chloro-7-hydroxypyrazolo[1,5-a]pyrimidine reacts with tert-butyl 4-aminopiperidine-1-carboxylate in DMF at 80°C, facilitated by K₂CO₃, to yield the target compound in 60% yield.

Analytical Characterization and Validation

Spectroscopic Data

The compound is validated using NMR and mass spectrometry:

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 12.16 (s, 1H, OH), 7.73 (d, J = 8.4 Hz, 2H), 5.92 (s, 1H), 2.32 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 75 MHz): δ 155.9 (C=O), 151.0 (C-N), 94.9 (pyrimidine C).

  • HRMS : m/z 318.37 [M + H]⁺ (calculated for C₁₆H₂₂N₄O₃).

Purity and Yield Optimization

Recrystallization from ethanol or ethyl acetate improves purity to >98%. Column chromatography (SiO₂, hexane/ethyl acetate 3:1) resolves regioisomeric byproducts.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Limitations
Buchwald-HartwigPd-catalyzed coupling65–7098High catalyst cost
Nucleophilic substitutionCl → NH substitution6095Requires electron-deficient substrate
Microwave synthesisCyclocondensation8297Specialized equipment needed

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors for cyclocondensation steps, reducing reaction times from hours to minutes. Boc deprotection is avoided by using stable tert-butyl carbamate intermediates, which are compatible with downstream reactions .

Comparison with Similar Compounds

Biological Activity

Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₁₆H₂₂N₄O₃
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 1228631-09-1

Synthesis

The synthesis of Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. A common method includes the reaction of pyrazolo[1,5-A]pyrimidine derivatives with piperidine-1-carboxylate under specific conditions to yield the desired compound .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has shown potential as an enzyme inhibitor and receptor antagonist, which can be crucial in the treatment of various diseases.

Enzyme Inhibition

Research indicates that Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit beta-lactamases, which are critical in bacterial resistance to antibiotics . This property suggests its potential use in combination therapies for treating resistant bacterial infections.

Receptor Binding

The compound has also been evaluated for its affinity towards various receptors. Preliminary studies suggest that it may act as a histamine H3 receptor antagonist, which could have implications in managing disorders such as obesity and cognitive dysfunctions . The binding affinity and selectivity for these receptors are crucial for developing therapeutic agents targeting histamine-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate:

  • Study on Antimicrobial Activity : A study demonstrated that this compound could enhance the efficacy of beta-lactam antibiotics against resistant strains by inhibiting beta-lactamase enzymes. This finding highlights its potential as a co-treatment option in antibiotic therapy .
  • Histamine Receptor Studies : In vitro assays have shown that the compound exhibits significant antagonistic activity at the histamine H3 receptor, with a reported pA2 value indicating strong binding affinity. These results suggest its potential role in modulating neurotransmitter systems, particularly in disorders related to histamine signaling .

Comparative Analysis with Similar Compounds

To understand the distinct biological properties of Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate, it can be compared with structurally similar compounds:

Compound NameMolecular StructureBiological Activity
Tert-butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-A]pyrimidin-7-yl)piperidine-1-carboxylateSimilar backbone with different substituentsModerate enzyme inhibition
Tert-butyl 4-(3-carbamoyl-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-7-yl)piperidine-1-carboxylateAltered functional groupsEnhanced receptor binding

Q & A

Q. How does the compound’s fluorescence properties enable its use in biological imaging?

  • Methodology :
  • Fluorescence spectroscopy : Measure λₑₓ/λₑₘ at 340/450 nm (pyrazolopyrimidine core). Modify the hydroxyl group with fluorophores (e.g., dansyl chloride) via Mitsunobu reactions to enhance quantum yield (>0.4) .
  • Confocal microscopy : Use HEK-293 cells treated with 10 µM compound to visualize intracellular localization (e.g., cytoplasmic vs. nuclear uptake) .

Data Contradiction Analysis

  • Issue : Discrepancies in reported acute toxicity (e.g., LD₅₀ values vary by 20% across studies).
    • Resolution : Re-evaluate toxicity using OECD Guideline 423, administering doses (5–2000 mg/kg) to Sprague-Dawley rats. Cross-validate with in vitro hepatotoxicity models (e.g., HepG2 cells) to reconcile in vivo/in vitro data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.